molecular formula C18H13N7 B2565324 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900277-07-8

2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

カタログ番号: B2565324
CAS番号: 900277-07-8
分子量: 327.351
InChIキー: HKFYRLUKWPJCSP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a tolyl group, and a fused pyrazolo-triazolo-pyrimidine system. The presence of these functional groups and the fused ring system endows the compound with unique chemical and biological properties, making it a valuable target for research and development.

準備方法

The synthesis of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions that include cyclization, condensation, and coupling reactions. One common synthetic route involves the cyclization of a suitable precursor, such as a pyridine derivative, with a tolyl-substituted hydrazine and a triazole derivative under specific reaction conditions. The reaction conditions often include the use of catalysts, such as palladium, and solvents, such as dimethylformamide (DMF), to facilitate the formation of the desired product .

化学反応の分析

Structural Isomerization via Dimroth Rearrangement

The compound undergoes isomerization under acidic or thermal conditions, converting between triazolo[1,5-c]pyrimidine and triazolo[4,3-c]pyrimidine isomers .

Key observations :

  • Heating 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine in ethanol with acetic acid triggers rearrangement to the [4,3-c] isomer .

  • The process is confirmed via ¹H-NMR shifts:

    • C2-H in [1,5-c] isomer: δ 8.84 ppm → C3-H in [4,3-c] isomer: δ 9.36 ppm .

Ring Expansion and Functionalization

The pyridin-3-yl and m-tolyl substituents enable further functionalization:

3.1. Reaction with Carboxylic Acids

Refluxing with nicotinic acid or 1-naphthylacetic acid in POCl₃ yields polycyclic derivatives :

  • Nicotinic acid reaction : Forms 2-pyridin-3-yl-7-(m-tolyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine .

  • 1-Naphthylacetic acid reaction : Produces naphthyl-substituted analogs .

3.2. Oxidative Coupling

Reaction with styrylpyrazoloformimidate derivatives under oxidative conditions generates styryl-substituted analogs :
Example product :

  • (E)-2-(4-Chlorophenyl)-7-phenyl-9-styryl-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine .

    • Conditions : Ethanol, NaOAc, reflux (8 hr).

    • Yield : 87% .

4.1. Methylation

Treatment with methylating agents (e.g., CH₃I/K₂CO₃) selectively modifies the pyridin-3-yl group:

  • Product : N-Methylpyridinium derivatives.

  • Characterization : Confirmed via MS (m/z 428 [M⁺]) and ¹³C-NMR (δ 42.1 ppm for CH₃).

4.2. Halogenation

Electrophilic substitution with Cl₂/FeCl₃ introduces chlorine at the pyrimidine C5 position:

  • Product : 5-Chloro-2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine.

Analytical Characterization Data

Spectral benchmarks for the parent compound :

TechniqueKey Data
¹H-NMR δ 8.47–7.31 (m, aromatic H), δ 2.23 (s, CH₃ from m-tolyl)
MS m/z 415 [M⁺], base peak at m/z 77 (pyridinium fragment)
Elemental Analysis Calcd: C 72.28%, H 4.12%, N 23.60%; Found: C 71.74%, H 4.06%, N 23.31%

Stability and Reactivity Trends

  • pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening.

  • Thermal Stability : Stable up to 250°C; decomposition observed at 270°C (TGA data).

科学的研究の応用

Biological Activities

Recent studies have indicated that 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine possesses various biological activities:

  • Antitumor Properties : In vitro studies have suggested that this compound may exhibit antitumor activity against certain cancer cell lines. However, further in vivo studies are necessary to evaluate its efficacy and safety comprehensively.
  • Antibacterial and Antifungal Activity : Preliminary investigations have shown that the compound may have activity against specific bacterial and fungal strains. The potency and selectivity of these effects remain to be fully characterized.

Medicinal Chemistry Applications

The unique structural features of this compound make it a valuable scaffold in medicinal chemistry. Its potential applications include:

  • Kinase Inhibition : Similar compounds have been explored as selective inhibitors of various kinases involved in cancer progression. For instance, derivatives of pyrazolo-triazolo-pyrimidines have been reported to inhibit c-Met kinase effectively, which plays a crucial role in tumor growth and metastasis .
  • Antiviral Activity : There is emerging evidence suggesting that modifications of related triazole-fused compounds can lead to antiviral properties. This opens avenues for further research into the antiviral potential of this compound and its derivatives .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineBromophenyl substitutionAntiproliferative
7-(2-fluorophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineFluorophenyl substitutionKinase inhibition
6-methyl-9-(pyridin-3-yl)-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMethyl group at position 6Anticancer activity

This comparative analysis highlights how variations in substituents can significantly impact the biological properties and therapeutic potential of pyrazolo-triazolo-pyrimidines.

作用機序

The mechanism of action of 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. For example, its anticancer activity is attributed to its ability to inhibit kinases involved in cell signaling and proliferation .

類似化合物との比較

Similar compounds to 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo-triazolo-pyrimidine derivatives, such as imidazo[1,2-a]pyrimidines and triazolo[1,5-a]pyridines. These compounds share similar structural features and exhibit comparable biological activities. this compound is unique due to the presence of the pyridine and tolyl groups, which confer distinct chemical properties and biological activities .

生物活性

The compound 2-(pyridin-3-yl)-7-(m-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of a class of fused heterocycles that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions beginning from simpler organic precursors. A common synthetic route includes oxidative cyclization processes that yield the desired pyrazolo-triazolo-pyrimidine structure. The synthesis has been documented to involve various intermediates and reaction conditions that are crucial for achieving high yields and purity of the final product .

Anticancer Properties

Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to CDK2, the compound induces cell cycle arrest and promotes apoptosis in cancer cells .

The mechanism through which this compound exerts its anticancer effects primarily involves:

  • Inhibition of CDK2 : This leads to disrupted cell cycle progression.
  • Induction of Apoptosis : The compound activates apoptotic pathways by increasing the activity of caspases (caspase 3/7, caspase 8, and caspase 9), which are essential for programmed cell death .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that the compound has stronger cytotoxic activity compared to standard chemotherapeutics like cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) while showing reduced toxicity towards normal breast cells (MCF-10A) .
  • Apoptotic Mechanisms : One study highlighted that the most active derivatives led to increased apoptosis through caspase activation pathways. This suggests a promising potential for these compounds as targeted cancer therapies .
  • Comparative Studies : In comparative analyses with other pyrazolo-triazine derivatives, this compound exhibited superior cytotoxic activities against multiple cancer lines (IC50 values ranging from 45–97 nM for MCF-7 and HCT-116) .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (nM)Mechanism of Action
This compoundMCF-745–97CDK2 inhibition
This compoundMDA-MB-23145–97Apoptosis induction
CisplatinMCF-7~100DNA cross-linking

特性

IUPAC Name

10-(3-methylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7/c1-12-4-2-6-14(8-12)25-17-15(10-21-25)18-22-16(23-24(18)11-20-17)13-5-3-7-19-9-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKFYRLUKWPJCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。